molecular formula C10H14N2O3 B12984960 3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Cat. No.: B12984960
M. Wt: 210.23 g/mol
InChI Key: QCIILPVBIWPLJZ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a carboxylic acid group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(hydroxymethyl)-3-methyl-1-phenyl-1H-pyrazole with a suitable carboxylating agent can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as methanol or ethanol, with catalysts like sulfuric acid or sodium hydroxide to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of biocatalysts or whole-cell biocatalysts can offer environmentally friendly alternatives to traditional chemical synthesis, reducing the need for harsh chemicals and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid, resulting in 3-(Carboxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid.

    Reduction: Formation of 3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-methanol.

    Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets. It may be used in the design of novel drugs for treating diseases such as cancer and infections.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.

    5-(Hydroxymethyl)furfural: A compound with a hydroxymethyl group, used as a platform chemical in biorefinery applications.

    3-Methylindazole:

Uniqueness

3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-(hydroxymethyl)-5-methyl-1,4,6,7-tetrahydroindazole-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-10(9(14)15)3-2-7-6(4-10)8(5-13)12-11-7/h13H,2-5H2,1H3,(H,11,12)(H,14,15)

InChI Key

QCIILPVBIWPLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C(=NN2)CO)C(=O)O

Origin of Product

United States

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